N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
The compound N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide features a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4 and a phenyl group at position 3. A sulfanyl (–S–) bridge connects the triazole to an acetohydrazide moiety, which is further functionalized with a (2-chlorophenyl)ethylidene group. This structure is characteristic of bioactive molecules, where the triazole ring enhances stability and the substituents modulate electronic and steric properties for target interactions .
Properties
Molecular Formula |
C26H24ClN5O2S |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H24ClN5O2S/c1-3-34-21-15-13-20(14-16-21)32-25(19-9-5-4-6-10-19)30-31-26(32)35-17-24(33)29-28-18(2)22-11-7-8-12-23(22)27/h4-16H,3,17H2,1-2H3,(H,29,33)/b28-18+ |
InChI Key |
ITYNZMPKSKQJGH-MTDXEUNCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl group and the ethoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological profiles and therapeutic potentials.
Chemical Structure and Properties
The compound has a molecular formula of C20H19ClN5OS and a molecular weight of 448.4 g/mol. Its structure comprises a chlorophenyl group, a triazole moiety, and an acetohydrazide functional group, which are critical for its biological activity. The IUPAC name is N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with appropriate hydrazine derivatives under acidic or basic conditions. The reaction yields the desired hydrazone intermediate, which is subsequently reacted with a triazole derivative to form the final product. This synthetic route allows for the introduction of various substituents that can modulate biological activity.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. In vitro studies indicated that these compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound has been evaluated for its anticancer activity in several studies. It was found to exhibit cytotoxic effects against different cancer cell lines. For example, derivatives containing triazole rings have shown promising results in inhibiting cell proliferation in leukemia and breast cancer models . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has exhibited anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study on Anticancer Activity : A study involving a series of triazole derivatives demonstrated that one compound showed selective cytotoxicity against breast cancer cells with an IC50 value of 5 µM. This suggests that modifications in the side chains can enhance selectivity .
- Antimicrobial Evaluation : In a comparative study of various hydrazone derivatives, one analog exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, showcasing its potential as an antimicrobial agent .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
